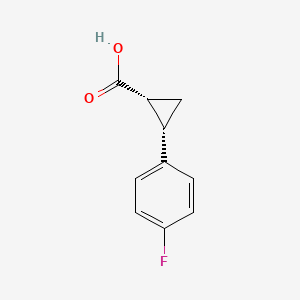
cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid: is a chemical compound with the molecular formula C10H9FO2 It is characterized by the presence of a cyclopropane ring substituted with a 4-fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 4-fluorophenyl-substituted alkene, followed by carboxylation. One common method involves the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are typically carried out at low temperatures to control the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the fluorophenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
- cis-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
- cis-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- cis-2-(4-Methylphenyl)cyclopropanecarboxylic acid
Comparison: cis-2-(4-Fluorophenyl)cyclopropanecarboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design compared to its chloro, bromo, or methyl-substituted analogs.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |
Clé InChI |
QJJWMUZHTDQZDW-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)F |
SMILES canonique |
C1C(C1C(=O)O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)
![Methyl 2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13918118.png)
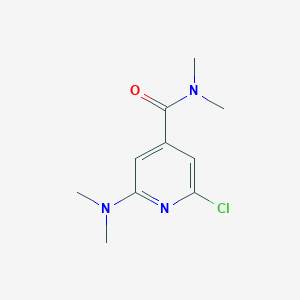
![tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)

![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)

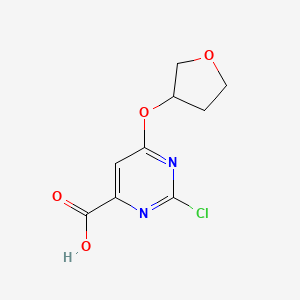
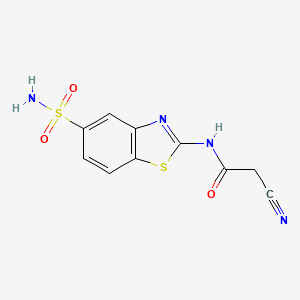
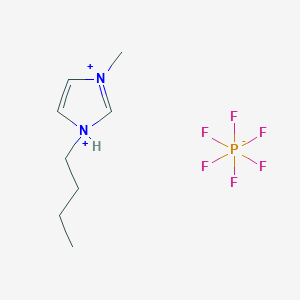
![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13918149.png)

![3-(4-(Tert-butoxy)phenyl)-6-(4-isopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13918160.png)
